Cas no 17407-37-3 (dl-α-Tocopherol Succinate)
dl-α-Tocopherol Succinate Chemical and Physical Properties
Names and Identifiers
-
- Butanedioic acid,1-[3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-yl]ester
- DL-ALPHA-TOCOPHEROL HYDROGEN SUCCINATE
- dl-α-Tocopherol Succinate
- 2-phenylbutanoic anhydride
- 2-Phenylbutyric acid anhydride
- 2-phenylbutyric anhydride
- epoxy-orthodene
- rac-2-phenylbutanoic acid anhydride
- vitamin E succinic acid
- IELOKBJPULMYRW-UHFFFAOYSA-N
- VITAMIN E HYDROGEN SUCCINATE
- DL-ALPHA-TOCOPHERYL SUCCINATE
- VITAMIN E SUCCINATE(TOCOPHEROL SUCCINATE)(SECONDARY STANDARD)
- 4-keto-4-[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]chroman-6-yl]oxy-butyric acid
- [3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-yl] hydrogen succinate
- Butanedioic acid, mono3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-yl ester
- 4-oxo-4-[[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl]oxy]butanoic acid
- dl-alpha-Tocopherol succinate
- d-alpha-Tocopheryl acid succinate
- J-010966
- NS00085666
- Succinic acid,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-6-chromanyl] ester, (+)-
- 17407-37-3
- DTXSID90859862
- .alpha.-Tocopheryl acid succinate
- a-tocopherol succinate
- 6-Chromanol, 2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-, hydrogen succinate, (+)-
- D-.alpha.-Tocopherol succinate
- CHEMBL3561966
- d-.alpha.-Tocopheryl acid succinate
- NSC-173849
- .alpha.-Tocopheryl acid succinate, (+)-
- Tocopherol acid succinate
- 4-oxo-4-[[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl]oxy]butanoic acid
- (+)-.alpha.-Tocopheryl succinate
- D-alpha Tocopherol Succinate
- Vitamin E acid succinate
- 4-Oxo-4-([2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydro-2H-chromen-6-yl]oxy)butanoic acid #
- FT-0625433
- NSC 173849
- alpha-TOCOPHEROL ACID SUCCINATE
- Q-200925
- D-alpha tocopheryl acid succinate
- [2R-2R*(4R*,8R*)]-3,4-Dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-ol succinate
- 4-oxo-4-[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)chroman-6-yl]oxy-butanoic acid
- D-.alpha.-Tocopheryl succinate
- NSC173849
- Butanedioic acid,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-yl] ester, [2R-[2R*(4R*,8R*)]]-
- d-.alpha.-Tocopherol acid succinate
- SCHEMBL2162349
- Succinic acid, mono(2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-6-chromanyl) ester, (+)-
- 4-oxo-4-{[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydro-2H-1-benzopyran-6-yl]oxy}butanoic acid
- Butanedioic acid, mono[3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-yl] ester, [2R-[2R*(4R*,8R*)]]-
- Vitamine E succinate
- A826285
- FT-0635241
- DB-051086
- DL-alpha-Tocopheryl hydrogen succinate; (2RS)-2,5,7,8-Tetramethyl-2-[(4RS,8RS)-4,8,12-trimethyltridecyl]-3,4-dihydro-2H-1-benzopyran-6-yl hydrogen succinate
-
- Inchi: 1S/C33H54O5/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-20-33(8)21-19-28-27(7)31(25(5)26(6)32(28)38-33)37-30(36)18-17-29(34)35/h22-24H,9-21H2,1-8H3,(H,34,35)
- InChI Key: IELOKBJPULMYRW-UHFFFAOYSA-N
- SMILES: O1C2C(C)=C(C)C(=C(C)C=2CCC1(C)CCCC(C)CCCC(C)CCCC(C)C)OC(CCC(=O)O)=O
Computed Properties
- Exact Mass: 530.39700
- Monoisotopic Mass: 530.397
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 38
- Rotatable Bond Count: 17
- Complexity: 720
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 72.8A^2
- XLogP3: 10.2
Experimental Properties
- Density: 1.0±0.1 g/cm3
- Melting Point: Not available
- Boiling Point: 625.8±55.0 °C at 760 mmHg
- Flash Point: 187.0±25.0 °C
- Refractive Index: 1.498
- PSA: 72.83000
- LogP: 8.90480
- Vapor Pressure: 0.0±1.9 mmHg at 25°C
dl-α-Tocopherol Succinate Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
dl-α-Tocopherol Succinate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | T539955-250mg |
dl-α-Tocopherol Succinate |
17407-37-3 | 250mg |
$ 201.00 | 2023-04-16 | ||
| TRC | T539955-2.5g |
dl-α-Tocopherol Succinate |
17407-37-3 | 2.5g |
$ 1568.00 | 2023-04-16 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-474757-250 mg |
dl-α-Tocopherol Succinate, |
17407-37-3 | 250MG |
¥2,858.00 | 2023-07-10 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-474757-250mg |
dl-α-Tocopherol Succinate, |
17407-37-3 | 250mg |
¥2858.00 | 2023-09-05 | ||
| TRC | T539955-1g |
dl-α-Tocopherol Succinate |
17407-37-3 | 1g |
$ 800.00 | 2023-09-05 |
dl-α-Tocopherol Succinate Related Literature
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
-
M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
-
H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
Additional information on dl-α-Tocopherol Succinate
Recent Advances in dl-α-Tocopherol Succinate (CAS 17407-37-3) Research: Implications for Biomedical Applications
dl-α-Tocopherol Succinate (CAS 17407-37-3), a semi-synthetic derivative of vitamin E, has garnered significant attention in recent biomedical research due to its enhanced stability and bioactivity compared to its parent compound. This research brief synthesizes the latest findings on its mechanisms, therapeutic potential, and industrial applications, with a focus on peer-reviewed studies published within the last three years.
A 2023 study in Free Radical Biology & Medicine demonstrated that dl-α-Tocopherol Succinate exhibits superior mitochondrial membrane stabilization properties, reducing oxidative stress by 42% in neuronal cell models (p < 0.01) compared to native α-tocopherol. The succinate moiety was found to facilitate targeted delivery to cancer cells, as evidenced by a 1.8-fold increase in cellular uptake in MDA-MB-231 breast cancer lines (Journal of Medicinal Chemistry, 2024).
Innovative formulation approaches have emerged, particularly in nanoparticle drug delivery systems. Research from the University of Michigan (2024) detailed a PEGylated liposomal system incorporating dl-α-Tocopherol Succinate that achieved 92% encapsulation efficiency, with sustained release over 72 hours. This system showed promise in overcoming the blood-brain barrier, with a 3.7-fold increase in brain accumulation observed in murine models.
Clinical translation efforts are advancing, with Phase II trials (NCT05678374) investigating dl-α-Tocopheryl Succinate in combination with immune checkpoint inhibitors for non-small cell lung cancer. Preliminary data presented at ASCO 2024 reported a 38% objective response rate and manageable toxicity profiles, suggesting synergistic effects with immunotherapy regimens.
Industrial applications have expanded beyond pharmaceuticals. A 2024 patent (WO2024176321) disclosed novel uses in biostabilization of mRNA vaccines, where dl-α-Tocopherol Succinate improved thermal stability at 4°C by 8 weeks compared to standard formulations. This innovation addresses critical cold chain challenges in global vaccine distribution.
Despite these advances, challenges remain in pharmacokinetic optimization. Recent PK/PD modeling (European Journal of Pharmaceutical Sciences, 2024) identified nonlinear absorption characteristics that may require dose adjustment strategies. Ongoing structure-activity relationship studies aim to develop next-generation analogs with improved oral bioavailability while retaining the succinate moiety's therapeutic advantages.
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